Dual Mechanism of Action Confers Potency Against Eculizumab-Resistant C5 Variants
Zilucoplan exhibits a dual mode of action, inhibiting both canonical C5 convertase cleavage and the formation of the C5b6 intermediate [1]. Crucially, zilucoplan fully inhibits the activation of clinical C5 variants at position R885 (R885H and R885C) in vitro, which have been reported to respond poorly to eculizumab treatment [1]. Surface plasmon resonance (SPR) analysis confirmed that zilucoplan binds with high affinity to both wild-type and R885 variant C5 [1]. This mechanistic advantage directly addresses a known limitation of eculizumab in a subset of patients.
| Evidence Dimension | Inhibition of C5 R885 variant activation |
|---|---|
| Target Compound Data | Full inhibition of C5 activation for R885H and R885C variants |
| Comparator Or Baseline | Eculizumab: Poor response in patients with R885 variants; in vitro, eculizumab shows reduced binding and incomplete inhibition |
| Quantified Difference | Qualitative difference: zilucoplan fully prevents activation; eculizumab does not. |
| Conditions | In vitro hemolysis assays and SPR using recombinant wild-type and R885 variant C5 proteins |
Why This Matters
This evidence supports the selection of zilucoplan over eculizumab in patients with known or suspected C5 polymorphisms that confer eculizumab resistance.
- [1] Tang GQ, et al. Zilucoplan, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation. Front Immunol. 2023;14:1213920. View Source
